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molecular formula C14H22N2O2 B8453091 2-Methyl-4-(3-morpholinopropoxy)aniline

2-Methyl-4-(3-morpholinopropoxy)aniline

Cat. No. B8453091
M. Wt: 250.34 g/mol
InChI Key: SKSPRRHVJKPFOM-UHFFFAOYSA-N
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Patent
US08088767B2

Procedure details

2-Chloro-4-(2-morpholinoethoxy)aniline was prepared in a manner analogous to that used for 2-methyl-4-(3-morpholinopropoxy)aniline in Example 69. 4-(2-(3-chloro-4-nitrophenoxy)ethyl)morpholine was reduced using ammonium formate and iron powder in refluxing toluene-water mixture to give 2-chloro-4-(2 morpholinoethoxy)aniline in 87% yield. 1H-NMR (DMSO-d6) δ 6.53 (s, 1H), 6.40 (d, 1H), 6.29 (d, 1H), 5.85 (br s, 2H), 4.06 (t, 2H), 3.56 (t, 4H), 2.69 (t, 2H), 2.50 (t, 4H). (MS (EI): 257 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
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0 (± 1) mol
Type
catalyst
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1C=C(OCCCN2CCOCC2)C=CC=1N.[Cl:19][C:20]1[CH:21]=[C:22]([CH:32]=[CH:33][C:34]=1[N+:35]([O-])=O)[O:23][CH2:24][CH2:25][N:26]1[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1.C([O-])=O.[NH4+]>[Fe].C1(C)C=CC=CC=1.O>[Cl:19][C:20]1[CH:21]=[C:22]([O:23][CH2:24][CH2:25][N:26]2[CH2:31][CH2:30][O:29][CH2:28][CH2:27]2)[CH:32]=[CH:33][C:34]=1[NH2:35] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)OCCCN1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(OCCN2CCOCC2)C=CC1[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-Chloro-4-(2-morpholinoethoxy)aniline was prepared in a manner analogous to

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1)OCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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